molecular formula C9H11FN2O B13332844 (3R)-3-amino-3-(4-fluorophenyl)propanamide

(3R)-3-amino-3-(4-fluorophenyl)propanamide

Cat. No.: B13332844
M. Wt: 182.19 g/mol
InChI Key: CJSZVUCCALYNSE-MRVPVSSYSA-N
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Description

(3R)-3-amino-3-(4-fluorophenyl)propanamide is a chemical compound that features an amino group and a fluorophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-fluorophenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and an appropriate amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired amine.

    Amidation: Finally, the amine is converted to the propanamide through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3R)-3-amino-3-(4-fluorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(4-fluorophenyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-(4-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    (3R)-3-amino-3-(4-bromophenyl)propanamide: Similar structure but with a bromine atom instead of fluorine.

    (3R)-3-amino-3-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3R)-3-amino-3-(4-fluorophenyl)propanamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

(3R)-3-amino-3-(4-fluorophenyl)propanamide

InChI

InChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1

InChI Key

CJSZVUCCALYNSE-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)N)N)F

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)F

Origin of Product

United States

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